molecular formula C12H18ClN B1418617 [1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine CAS No. 1156266-78-2

[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine

Cat. No.: B1418617
CAS No.: 1156266-78-2
M. Wt: 211.73 g/mol
InChI Key: QRFKGGNCWLRVQZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2-dimethylpropylamine: is an organic compound that features a chlorophenyl group attached to a dimethylpropyl chain, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine typically involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the production of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-Chlorophenyl)-2,2-dimethylpropylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amides or nitriles.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Hydroxy derivatives, alkoxy derivatives, thiol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Chlorophenyl)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a suitable candidate for probing the activity of specific biological targets.

Medicine: In medicinal chemistry, 1-(4-Chlorophenyl)-2,2-dimethylpropylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2,2-dimethylpropylamine
  • 1-(4-Chlorophenyl)-2,2-dimethylpropylamine
  • 1-(4-Chlorophenyl)-2,2-dimethylpropylamine

Comparison: Compared to its analogs, 1-(4-Chlorophenyl)-2,2-dimethylpropylamine is unique due to its specific methylamine group, which can influence its reactivity and binding properties. The presence of the chlorophenyl group also imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-12(2,3)11(14-4)9-5-7-10(13)8-6-9/h5-8,11,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFKGGNCWLRVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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